Phorbol-12,13,20-triacetate

Description

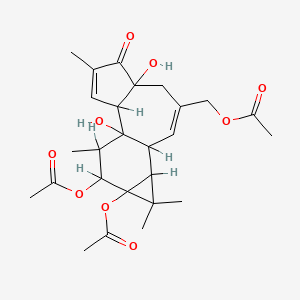

Phorbol-12,13,20-triacetate (PTA) is a phorbol ester derivative characterized by acetyl groups at the C12, C13, and C20 positions of the phorbol core structure (Fig. 1). Phorbol esters are diterpenoids primarily studied for their role in activating protein kinase C (PKC), a key regulator of cellular signaling pathways. PTA is synthesized via base-catalyzed transesterification of phorbol-pentaacetate, followed by re-acetylation, as described in classical organic chemistry protocols . Its structure has been confirmed through nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy, with chiroptical studies highlighting its 4β-configuration, critical for biological activity .

Properties

IUPAC Name |

(13,14-diacetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O9/c1-12-8-19-24(31,21(12)30)10-17(11-33-14(3)27)9-18-20-23(6,7)26(20,35-16(5)29)22(34-15(4)28)13(2)25(18,19)32/h8-9,13,18-20,22,31-32H,10-11H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASMKIAVFGUYEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19891-05-5 | |

| Record name | Phorbol 12,13,20-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Antiviral Activity

Phorbol-12,13,20-triacetate has demonstrated significant antiviral properties, particularly against the human immunodeficiency virus (HIV). Research indicates that this compound can inhibit the cytopathic effects of HIV by activating protein kinase C (PKC), which plays a crucial role in cellular signaling pathways involved in immune responses.

- Case Study : A study found that phorbol esters, including this compound, were effective in enhancing the immune response against HIV-infected cells. The triacetate variant showed moderate activity with an IC100 value of 62.5 mg/ml, indicating its potential as an antiviral agent .

Cancer Research

This compound is extensively studied for its tumor-promoting effects and its role in cancer therapy. It acts as a PKC activator, influencing cell proliferation and differentiation.

- Case Study : Research has shown that phorbol esters can induce apoptosis in certain cancer cell lines while promoting growth in others. The dual nature of these compounds necessitates careful consideration in therapeutic contexts .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound in models of stroke and neurodegeneration. The compound's ability to activate PKC may contribute to its protective effects on neurons.

- Case Study : A patent describes the use of phorbol esters for treating or preventing stroke-related damage. The neuroprotective effects are attributed to the modulation of signaling pathways involved in neuronal survival .

Mechanistic Insights

This compound serves as a valuable tool for understanding cellular signaling mechanisms. Its role as a PKC activator has been pivotal in elucidating pathways related to inflammation and cancer progression.

- Research Findings : Studies have indicated that phorbol esters can mimic diacylglycerol (DAG), leading to the activation of PKC and subsequent phosphorylation of target proteins involved in growth factor signaling .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

PTA’s activity is influenced by its acetylated hydroxyl groups. Key analogs and their substituent patterns include:

| Compound | Substituents (C12, C13, C20) | Key Structural Differences |

|---|---|---|

| Phorbol-12,13,20-triacetate | AcO-, AcO-, AcO- | Full acetylation at C12, C13, and C20 |

| Phorbol-12-myristate-13-acetate (PMA/TPA) | MyrO- (C12), AcO- (C13), HO- (C20) | Long-chain myristate at C12; free C20 hydroxyl |

| Phorbol-12,13-diacetate (PDA) | AcO-, AcO-, HO- | Free hydroxyl at C20 |

| Phorbol-13,20-diacetate | HO- (C12), AcO- (C13, C20) | Free hydroxyl at C12 |

| 4α-Phorbol-12,13,20-triacetate | AcO-, AcO-, AcO- (4α-config) | Epimeric 4α-configuration |

Protein Kinase C (PKC) Binding and Tumor Promotion

- PTA : Binds PKC but exhibits weak tumor-promoting activity. Its Ki for PKC binding is 39 μM, significantly lower than PMA (Ki = 2 nM) . The additional C20 acetate reduces potency compared to diacetylated analogs like PDA .

- PMA (TPA) : The most potent tumor promoter, with high affinity for PKC (Ki = 2 nM) and strong inflammatory activity (ID₅₀ = 2.9 nM in antiviral assays) .

- PDA : Retains high PKC affinity (Ki = 1.7 μM) and tumor-promoting activity, demonstrating that C20 hydroxylation enhances potency .

- 4α-Phorbol Derivatives : Inactive due to 4α stereochemistry, despite structural similarity to PTA .

Cellular Effects

- Deoxyglucose Transport : PTA’s ED₅₀ in chicken embryo fibroblasts (CEF) is 6,400 ng/mL, ~1,700-fold less potent than PMA (3.7 nM). This correlates with its reduced ability to induce transformation-sensitive protein (LETSP) loss .

- Neurotransmitter Release : PTA is less effective than PDA in stimulating serotonin and acetylcholine release in rat brain cortex, further underscoring the inhibitory role of C20 acetylation .

Antiviral Activity

In antiviral assays against Chikungunya virus, PTA (EC₅₀ = 32.6 μM) is less potent than PMA (EC₅₀ = 2.9 nM) but more active than phorbol-13,20-diacetate (EC₅₀ = 24.6 μM) .

Physicochemical and Spectral Properties

- Solubility : PTA is soluble in polar aprotic solvents (e.g., pyridine, THF) but poorly soluble in water, consistent with its acetylated structure .

- Spectroscopy: UV: No absorption >215 nm, typical of non-aromatic phorbol esters . CD Spectra: Exhibits distinct Cotton effects at 260 nm (π→π* transition) and 290 nm (n→π* transition), distinguishing it from 4α-epimers .

Research Findings and Mechanistic Insights

Data Tables

Table 2: Substituent Impact on Activity

Preparation Methods

Esterification with Acyl Chlorides

The most direct route involves treating phorbol with acyl chlorides in the presence of DMAP. For phorbol-12,13,20-triacetate, acetyl chloride serves as the acetylating agent. A representative procedure is as follows:

-

Reaction Setup : Phorbol (1 equiv) is dissolved in anhydrous CH₂Cl₂ under nitrogen at 0°C.

-

Acyl Chloride Addition : Acetyl chloride (2–6 equiv) is added dropwise, followed by DMAP (0.6 equiv).

-

Stirring : The mixture is stirred at 25°C for 4 hours, allowing sequential acylation of C12, C13, and C20 hydroxyls.

-

Workup : The reaction is quenched with water, and the organic layer is extracted with EtOAc.

-

Purification : Flash chromatography (petroleum ether/EtOAc gradient) yields this compound with 56–63% efficiency.

Key Data :

Carbodiimide-Mediated Esterification

For bulkier acyl groups, carbodiimide activators like DCC or EDCI are employed. This method is particularly useful for introducing aromatic or heterocyclic esters:

-

Acid Activation : 4-Benzoylbutyric acid (1.2 equiv) is mixed with DCC (1.2 equiv) in CH₂Cl₂ at 0°C.

-

Phorbol Addition : Phorbol (1 equiv) and DMAP (0.5 equiv) are added, and the reaction proceeds at 25°C for 4 hours.

-

Byproduct Removal : N,N′-Dicyclohexylurea (DCU) precipitates and is filtered off.

-

Isolation : Column chromatography (PE/EtOAc 1:1 → 1:2) isolates the triacetate derivative.

Key Data :

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Solvent Polarity : CH₂Cl₂ outperforms tetrahydrofuran (THF) due to better solubility of phorbol intermediates.

-

Temperature Control : Prolonged exposure to >30°C leads to decomposition, as evidenced by HPLC monitoring.

Analytical Characterization

This compound is rigorously characterized using spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry

Challenges and Troubleshooting

Byproduct Formation

Purification Difficulties

-

Flash Chromatography : A PE/EtOAc gradient (5:1 → 3:1) effectively separates triacetate from mono- and diacetylated byproducts.

Comparative Analysis of Methods

| Method | Reagents | Yield (%) | Purity (%) | Scale |

|---|---|---|---|---|

| Acyl Chloride/DMAP | Acetyl chloride, DMAP | 56.8–63.1 | >95 | Milligram-scale |

| DCC-Mediated | DCC, DMAP | 58.1 | >90 | Gram-scale |

| EDCI-Mediated | EDCI, DMAP | 22.3 | 85–90 | Milligram-scale |

The acyl chloride method offers superior yield and scalability, making it the preferred industrial route. Conversely, EDCI-mediated reactions are less efficient due to competing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.